Cedryl acetate
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Overview
Description
It is characterized by its molecular formula C17H28O2 and a molecular weight of 264.40 g/mol . This compound is known for its pleasant woody aroma and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cedryl acetate typically involves the acetylation of cedrol, a naturally occurring sesquiterpene alcohol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound involves the distillation of cedarwood oil to obtain crude cedrol, followed by its acetylation. The crude product is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cedryl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cedrol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Cedryl ketone or cedryl carboxylic acid.
Reduction: Cedrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cedryl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other sesquiterpene derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in aromatherapy and as a component in topical formulations for its soothing properties.
Mechanism of Action
The mechanism of action of Cedryl acetate involves its interaction with olfactory receptors, leading to the perception of its woody aroma. In biological systems, it may exert its effects through modulation of inflammatory pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Cedrol: The parent alcohol from which Cedryl acetate is derived.
Cedryl ketone: An oxidized form of cedrol.
Cedryl carboxylic acid: Another oxidized derivative of cedrol.
Uniqueness
This compound is unique due to its acetate functional group, which imparts distinct chemical properties and a pleasant woody aroma, making it highly valuable in the fragrance industry .
Properties
IUPAC Name |
[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-11-6-9-17-10-13(11)15(3,4)14(17)7-8-16(17,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3/t11-,13-,14+,16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETMLOBORLMQPE-YIUHCBHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CC1C(C2CCC3(C)OC(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]23C[C@H]1C([C@@H]2CC[C@@]3(C)OC(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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